Diisopropyl 2,3-dimercaptosuccinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

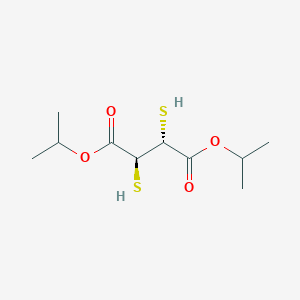

Diisopropyl 2,3-dimercaptosuccinate (CAS: 118311-05-0) is a diester derivative of meso-2,3-dimercaptosuccinic acid (DMSA), where the two hydroxyl groups of the succinic acid backbone are replaced by thiol (-SH) groups, and the carboxylic acid moieties are esterified with isopropyl groups. Its molecular formula is C₁₀H₁₈O₄S₂, with a molecular weight of 266.38 g/mol . This compound is structurally characterized by two stereocenters and a central succinate core with thiol functionalities, making it a potent chelator of heavy metals.

準備方法

合成ルートと反応条件: ガット酸は主に、ガルシニア・ハンブリー木の樹脂から抽出されます。 抽出プロセスには、樹脂の収集と、エタノールまたはメタノールなどの溶媒を使用した精製が含まれます . その後、精製された化合物をさまざまなクロマトグラフィー技術を使用して、ガット酸を純粋な形で単離します .

工業生産方法: ガット酸の工業生産には、ガルシニア・ハンブリー樹脂からの大規模な抽出が含まれます。 樹脂を適切な溶媒に溶解し、溶液をろ過して不純物を除去します。 その後、ろ液を減圧下で濃縮して粗抽出物を得て、さらにカラムクロマトグラフィーを使用して精製します .

3. 化学反応解析

反応の種類: ガット酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: ガット酸は、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができます.

還元: ガット酸の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます.

生成された主要な生成物: これらの反応から生成される主な生成物には、ガット酸のさまざまな誘導体が含まれ、それらは異なる生物活性を持つ可能性があります .

4. 科学研究アプリケーション

ガット酸は、次のような幅広い科学研究アプリケーションを持っています。

化学反応の分析

Types of Reactions: Guttic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions involving guttic acid typically use reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of guttic acid, which may exhibit different biological activities .

科学的研究の応用

Chelation Therapy

Diisopropyl 2,3-dimercaptosuccinate is recognized for its efficacy as a chelating agent, particularly in the treatment of heavy metal poisoning. It is a derivative of 2,3-dimercaptosuccinic acid (DMSA), which has been widely used for detoxifying lead, mercury, and arsenic from the human body. The compound's structure allows it to form stable complexes with toxic metals, facilitating their excretion via the kidneys.

Case Studies

- Lead Poisoning Treatment : A study demonstrated that DMSA effectively mobilizes lead from tissues, significantly reducing blood lead levels in patients with lead poisoning. The compound's hydrophilic nature enhances its absorption and renal elimination compared to older chelators like dimercaprol .

- Mercury Detoxification : Research indicates that this compound shows improved efficacy in mercury detoxification due to its lipophilic properties, allowing better cellular penetration and metal ion binding .

Industrial Applications

This compound serves as an internal electron donor in Ziegler-Natta catalysts used for polypropylene production. This application is crucial for enhancing the performance of catalysts by improving the control over molecular weight distribution and isotacticity of the resulting polymers.

Technical Insights

- The compound acts as a co-catalyst in the polymerization process, leading to higher impact resistance and improved mechanical properties of polypropylene products. Studies have shown that using this compound as an electron donor can increase the rigidity and impact strength of copolymers by 20-30% compared to traditional methods .

Environmental Remediation

The compound's chelating properties extend to environmental applications, particularly in remediating contaminated sites. Its ability to bind heavy metals makes it useful in treating soils and water bodies polluted with toxic metals.

Research Findings

- Cadmium Mobilization : Experimental studies on animal models have shown that this compound can effectively mobilize cadmium from tissues, suggesting its potential use in bioremediation strategies .

- Field Applications : In field trials, the application of this compound has led to a measurable reduction of heavy metal concentrations in contaminated soils, demonstrating its effectiveness as an environmental detoxifying agent.

作用機序

ガット酸は、さまざまな細胞シグナル伝達の中間体を調節することにより、その効果を発揮します。 Bcl-XL、Bcl-2、Bcl-W、Bcl-B、Mcl-1などのBcl-2ファミリーのメンバーを、IC50値が0.66〜2.02μMの範囲で競合的に阻害します . この阻害は、カスパーゼの活性化とがん細胞におけるアポトーシスの誘導につながります . さらに、ガット酸はKir2.1チャネルを阻害することが示されており、抗増殖効果にさらに貢献しています .

6. 類似化合物の比較

ガット酸は、ガルシニア種からも得られるα-マンゴスチンやγ-マンゴスチンなどの他のキサントノイド化合物に似ています . ガット酸は、強力な抗がん特性と複数の細胞シグナル伝達経路を調節する能力においてユニークです . その他の類似した化合物には、β-グッチラクトンやβ-グッティフェリンが含まれ、これらはガット酸と構造的に類似していますが、生物活性は異なります .

参考文献

類似化合物との比較

Comparison with Structural Analogs

Ester Derivatives of 2,3-Dimercaptosuccinic Acid

The esterification of DMSA with varying alkyl groups modulates physicochemical properties such as lipophilicity (logP), solubility, and metabolic stability. Key analogs include:

Key Observations :

- Increasing alkyl chain length (e.g., isopropyl → isoamyl) raises molecular weight and logP, enhancing lipophilicity and likely improving membrane permeability .

Functional Analogs: Mercaptosuccinate Derivatives

The parent acid, 2,3-dimercaptosuccinic acid (DMSA), and its non-esterified analogs demonstrate notable biological activity:

Mechanistic Insights :

- Thiol groups are critical for selective cytotoxicity, as evidenced by the reversal of activity upon co-treatment with N-acetylcysteine (NAC), which scavenges reactive thiols .

Impact of Structural Modifications on Pharmacokinetics

Lipophilicity and Bioavailability

- This compound balances moderate logP (~3.5) with molecular weight, favoring passive diffusion across cell membranes compared to the hydrophilic parent acid (DMSA, logP ~0.5) .

- Di-isoamyl 2,3-dimercaptosuccinate (logP ~4.5) may exhibit prolonged tissue retention due to higher lipophilicity but could face challenges in renal clearance .

Metabolic Stability

- Esters are typically hydrolyzed in vivo by esterases to release active thiols. The isopropyl group’s steric bulk may slow hydrolysis compared to smaller esters (e.g., diethyl), delaying thiol release .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthesis routes for diisopropyl 2,3-dimercaptosuccinate, and how can purity be validated?

DMS is synthesized via esterification of meso-2,3-dimercaptosuccinic acid with isopropyl alcohol under acidic catalysis. Key steps include:

- Reaction conditions : Use stoichiometric excess of isopropyl alcohol (1:2.5 molar ratio) and H₂SO₄ as a catalyst at 80–90°C for 6–8 hours .

- Purification : Post-reaction, neutralize with NaHCO₃, extract with dichloromethane, and distill under reduced pressure (boiling point ~275°C, based on analogous diisopropyl esters) .

- Purity validation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and confirm via NMR (¹H and ¹³C) to detect residual thiol groups or unreacted precursors .

Q. Q2. How can researchers characterize the stereochemical configuration of this compound?

The compound exists as a meso-form due to internal plane symmetry. Methods include:

- X-ray crystallography : Resolve the (R*,S*) configuration by analyzing bond angles and spatial arrangement of thiol groups .

- Chiral chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm absence of enantiomeric separation, supporting meso-structure .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for evaluating DMS’s selective cytotoxicity in multidrug-resistant (MDR) cancer models?

Studies suggest DMS selectively targets MDR cells (e.g., KB-V1) via thiol-mediated oxidative stress:

- Cell lines : Compare KB-V1 (P-glycoprotein-overexpressing) vs. KB-3-1 (drug-sensitive) .

- Dosage : Use IC₅₀ values (e.g., KB-V1: 0.049 mM vs. KB-3-1: 0.97 mM) to establish selectivity ratios (SR = 20) .

- Controls : Co-treat with N-acetylcysteine (NAC, 2 mM) to reverse SR (e.g., SR reduction from 45 to 1.1 in mercaptosuccinate analogs), confirming redox-dependent mechanisms .

Q. Q4. How should researchers address contradictions in DMS’s redox activity across different experimental systems?

Discrepancies arise from assay conditions and cellular redox states:

- Thiol oxidation state : Pre-reduce DMS with dithiothreitol (DTT) before treatment to ensure consistent thiol availability .

- Antioxidant interference : Avoid serum-rich media (e.g., >10% FBS) that scavenge ROS, which may mask cytotoxicity. Use serum-free conditions for 4–6 hours pre-treatment .

- Data normalization : Express results as fold-change relative to baseline glutathione (GSH) levels, measured via Ellman’s assay .

Q. Q5. What computational methods predict DMS’s physicochemical properties for drug delivery optimization?

Leverage molecular dynamics (MD) and QSPR models:

- Solubility : Calculate logP (experimental ~4.33) using COSMO-RS to optimize solvent systems (e.g., PEG-400/water mixtures) .

- Diffusion coefficients : Simulate DMS’s permeability across lipid bilayers via GROMACS, incorporating thiol group hydration effects .

Q. Methodological Challenges

Q. Q6. How can researchers mitigate thiol oxidation during long-term stability studies of DMS?

- Storage : Use amber vials under nitrogen at −80°C, with 0.1% EDTA to chelate metal catalysts .

- Stability testing : Monitor via LC-MS every 30 days; oxidation products (e.g., disulfide dimers) appear as m/z 298.1 (M+16) .

Q. Q7. What analytical techniques resolve overlapping peaks in DMS’s NMR spectra?

- ²D NMR : Apply HSQC to distinguish methine (δ 3.8–4.2 ppm) and thiol (δ 1.6–1.8 ppm) protons .

- Decoupling experiments : Suppress scalar coupling between vicinal thiols using homonuclear decoupling at 500 MHz .

Q. Data Interpretation Guidelines

Q. Q8. How should researchers contextualize DMS’s IC₅₀ values in preclinical toxicity studies?

- Benchmarking : Compare with clinically approved thiol agents (e.g., tiopronin IC₅₀ = 0.14 mM in KB-V1) to assess therapeutic index .

- Species-specific metabolism : Test hepatocyte clearance rates (e.g., human vs. rat microsomes) to extrapolate in vivo dosing .

Q. Q9. What statistical models are suitable for analyzing dose-response curves in DMS studies?

特性

CAS番号 |

118311-05-0 |

|---|---|

分子式 |

C10H18O4S2 |

分子量 |

266.4 g/mol |

IUPAC名 |

dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |

InChIキー |

YKPJGUVPRSQCPX-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

異性体SMILES |

CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |

正規SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

同義語 |

diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。